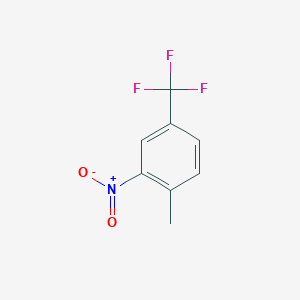

1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFERJFHPHSUIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363017 | |

| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65754-26-9 | |

| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the synthesis of 1-methyl-2-nitro-4-(trifluoromethyl)benzene, an important intermediate in the development of pharmaceuticals and agrochemicals.[1] We will explore the synthetic pathways, mechanistic details, and a step-by-step experimental protocol, grounded in established scientific principles.

Introduction: Significance and Synthetic Overview

This compound is a key building block in organic synthesis. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, making this compound a valuable precursor for various biologically active molecules.[1] The primary and most direct route to this compound is the electrophilic nitration of 1-methyl-4-(trifluoromethyl)benzene (also known as 4-(trifluoromethyl)toluene).[1]

The regioselectivity of this nitration is governed by the directing effects of the substituents on the benzene ring. The methyl group is an activating, ortho, para-director, while the trifluoromethyl group is a deactivating, meta-director.[2] This interplay of electronic effects directs the incoming nitro group to the position ortho to the methyl group and meta to the trifluoromethyl group.

Reaction Mechanism and Regioselectivity

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly reactive nitronium ion (NO₂⁺).[1]

The methyl group on the benzene ring is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is a strong electron-withdrawing group, deactivating the ring and directing incoming electrophiles to the meta position.[2]

When both groups are present, the activating methyl group has a stronger influence on the regiochemical outcome. The trifluoromethyl group's deactivating effect makes the positions ortho and para to it less favorable for substitution. Therefore, the nitration occurs predominantly at the position ortho to the methyl group, which is also meta to the trifluoromethyl group.

Caption: Workflow for the synthesis of this compound.

Detailed Procedure

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the low temperature.

-

Reaction: To the cooled nitrating mixture, add 1-methyl-4-(trifluoromethyl)benzene dropwise from the dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0-10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly over a large amount of crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Characterization Data

The structure and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the aromatic protons and the methyl group protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon (as a quartet). |

| IR Spectroscopy | Characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹) and the C-F bonds of the trifluoromethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (205.14 g/mol ). [3] |

Safety Precautions

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of byproducts.

-

The organic solvents used are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound via the nitration of 1-methyl-4-(trifluoromethyl)benzene is a robust and well-understood reaction. Careful control of the reaction conditions, particularly temperature, is crucial for achieving a high yield and purity of the desired product. This compound serves as a valuable intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

References

-

YouTube. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

Sources

1-Methyl-2-nitro-4-(trifluoromethyl)benzene properties

An In-depth Technical Guide to 1-Methyl-2-nitro-4-(trifluoromethyl)benzene: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its molecular architecture, featuring a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring, provides a unique combination of electronic and steric properties.[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups, contrasted with the electron-donating methyl group, creates a nuanced reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.[1] This guide offers a comprehensive overview of its chemical and physical properties, established synthesis protocols, key chemical transformations, and its applications as a precursor in the development of pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Properties

The distinct arrangement of functional groups in this compound imparts specific physical characteristics. It is a low-melting solid at ambient temperatures, a property influenced by the asymmetrical electron distribution from its electron-withdrawing groups, which can disrupt efficient crystal lattice packing.[1] The trifluoromethyl group notably increases the compound's lipophilicity and metabolic stability, traits that are highly desirable in drug discovery.[1]

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 65754-26-9 | [2][3] |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |

| Molecular Weight | 205.13 g/mol | [1][2] |

| Melting Point | 34-35 °C | [1] |

| Appearance | Low-melting solid | [1] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [4] |

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum shows characteristic signals in the aromatic region. The proton at the H-3 position typically appears as a doublet between 7.8-8.2 ppm, while the H-5 proton is observed as a doublet of doublets in the 7.5-7.9 ppm range.[1] The coupling patterns arise from the meta-relationship between these protons.

-

¹⁹F NMR : The three fluorine atoms of the trifluoromethyl group produce a singlet in the ¹⁹F NMR spectrum, providing a clear diagnostic peak for this functional group.[5]

-

-

Mass Spectrometry (MS) :

Synthesis and Mechanistic Insights

The most prevalent and industrially viable method for synthesizing this compound is the electrophilic aromatic nitration of its precursor, 1-methyl-4-(trifluoromethyl)benzene.[1]

The Nitration Mechanism

This synthesis relies on the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1] The mechanism proceeds as follows:

-

Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid.

-

Formation of the Nitronium Ion : The protonated nitric acid readily loses a water molecule to form the linear and highly reactive nitronium ion (NO₂⁺).

-

Electrophilic Attack : The π-electron system of the 1-methyl-4-(trifluoromethyl)benzene ring attacks the nitronium ion. The position of this attack is governed by the directing effects of the existing substituents. The methyl group (-CH₃) is an ortho-, para-director, while the trifluoromethyl group (-CF₃) is a meta-director. The substitution occurs at the 2-position (ortho to the methyl group and meta to the trifluoromethyl group), as this position is activated by the methyl group.[6]

-

Rearomatization : A base (typically HSO₄⁻) removes a proton from the carbocation intermediate (the sigma complex), restoring the aromaticity of the ring and yielding the final product.

Experimental Protocol: Nitration

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified laboratory with appropriate safety measures.

-

Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Reagent Addition : Slowly add 1-methyl-4-(trifluoromethyl)benzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture : Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, keeping the temperature below 10 °C.

-

Nitration : Add the nitrating mixture dropwise to the solution of the starting material over 1-2 hours, ensuring the reaction temperature does not exceed 15 °C.

-

Reaction Monitoring : Stir the mixture at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Extraction : Extract the product into an organic solvent (e.g., dichloromethane).

-

Purification : Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups, particularly the nitro group.

Reduction of the Nitro Group

A cornerstone transformation is the reduction of the nitro group to an amino group (-NH₂), yielding 2-methyl-5-(trifluoromethyl)aniline. This aniline derivative is a crucial building block for many pharmaceutical and agrochemical compounds.[1]

-

Causality : This reduction is a pivotal step because the resulting primary amine is a versatile functional group. It can readily participate in a wide range of reactions, including amide bond formation, diazotization, and nucleophilic substitutions, allowing for significant molecular diversification.

-

Methodology : Common reducing agents for this transformation include:

-

Catalytic Hydrogenation : Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

-

Metal/Acid Systems : Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

-

Other Reagents : Tetrahydroxydiboron in the presence of a catalyst has also been reported.[1]

-

Electrophilic Aromatic Substitution

While the benzene ring is deactivated due to the strong electron-withdrawing effects of the -NO₂ and -CF₃ groups, it can still undergo further electrophilic aromatic substitution under forcing conditions. The directing effects of the existing substituents will dictate the position of any new incoming group.

Reactivity and Transformation Diagram

Caption: Key chemical transformations of this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical intermediate.[1]

-

Pharmaceutical and Agrochemical Synthesis : It is a precursor for synthesizing a range of more complex molecules.[1] For example, it is used in the creation of substituted phenoxyphenyl ketones, which are intermediates for fungicidal triazole compounds.[7] The trifluoromethyl group is a well-known "magic methyl" bioisostere, often introduced to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][8]

-

Materials Science : The trifluoromethyl group can improve material properties such as thermal stability and chemical resistance.[1] Therefore, this compound is a potential building block for developing new polymers or functional materials, although dedicated research in this area is not extensive.[1]

-

Organic Electronics : The strong electron-withdrawing properties of the nitro and trifluoromethyl groups can influence a material's electronic characteristics.[1] This suggests potential, albeit largely unexplored, applications in organic electronic devices like OLEDs or OFETs.[1]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to minimize risk.

-

Hazards : It is harmful if swallowed, inhaled, or comes into contact with skin.[4] It is also known to cause irritation to the skin, eyes, and respiratory system.[4][9]

-

Personal Protective Equipment (PPE) : When handling this compound, it is mandatory to use:

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[10][11]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[9][12] Do not allow it to enter the environment.

References

-

m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem. [Link]

-

1-Methyl-4-nitro-2-(trifluoromethyl)benzene - ChemBK. (2024-04-09). [Link]

-

Supporting Information - American Chemical Society. [Link]

-

Safety Data Sheet: ≥98,5 % - Carl ROTH. [Link]

-

Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5) - Cheméo. [Link]

-

Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene - Cole-Parmer. [Link]

- Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)

-

Benzene, 1-methyl-2-nitro-4-((4-nitrophenyl)methyl)- | C14H12N2O4 | CID 3086038 - PubChem. [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)

-

Benzene, 1-methyl-2-nitro- - NIST WebBook. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023-08-15). [Link]

-

1-Methyl-4-nitro-2-(trifluoromethyl)benzene - PubChem. [Link]

-

electrophilic substitution in methylbenzene and nitrobenzene - Chemguide. [Link]

Sources

- 1. Buy this compound | 65754-26-9 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. biomall.in [biomall.in]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to Resorcinol-Formaldehyde Resins

A Note on Chemical Identification: The CAS number 65754-26-9 is listed by several chemical suppliers as corresponding to 1-Methyl-2-nitro-4-(trifluoromethyl)benzene, a distinct small molecule.[1][2][][4][5] However, the complexity and nature of this technical guide are better suited to a discussion of a polymeric system. Therefore, this guide will focus on the chemistry, synthesis, and application of Resorcinol-Formaldehyde (RF) resins, a class of polymers sometimes associated with complex reaction product CAS numbers and of significant interest to materials scientists and development professionals.

Introduction to Resorcinol-Formaldehyde Resins

Resorcinol-formaldehyde (RF) resins are thermosetting phenolic resins synthesized through the polycondensation of resorcinol (1,3-dihydroxybenzene) and formaldehyde.[6][7][8] These materials are renowned for their exceptional durability, high-strength bonding capabilities, and resistance to moisture, heat, and chemicals.[7][9] Curing at room temperature, RF resins form rigid, cross-linked networks that make them invaluable in applications demanding robust performance under harsh environmental conditions.[7] Initially introduced in 1943, they have a long history of use in constructing wooden aircraft and boats, and continue to be a vital adhesive for structural and exterior-grade wood applications.[10]

The Chemistry and Structure of RF Resins

The formation of an RF resin is a multi-step process involving electrophilic aromatic substitution, followed by condensation reactions. The high reactivity of the resorcinol ring, activated by two hydroxyl groups, allows for rapid reaction with formaldehyde.

Mechanism of Polymerization:

-

Addition Reaction: The process begins with the formation of hydroxymethyl resorcinols. Under either acidic or basic catalysis, formaldehyde adds to the activated ortho and para positions of the resorcinol ring.

-

Condensation and Cross-linking: These hydroxymethyl intermediates then condense with other resorcinol molecules or with each other. This condensation reaction eliminates water and forms methylene bridges (-CH₂-) and sometimes ether linkages (-CH₂-O-CH₂-) between the resorcinol units. As the reaction proceeds, a dense, three-dimensional cross-linked network is formed, leading to the final cured, insoluble, and infusible resin.[11]

The final structure is an amorphous network of resorcinol rings interconnected by methylene and ether bridges. The high degree of cross-linking is responsible for the resin's characteristic strength and stability.

Caption: Polymerization of Resorcinol-Formaldehyde Resin.

Physicochemical and Material Properties

RF resins are prized for a combination of properties that make them suitable for demanding structural applications. The properties can be tuned by adjusting the resorcinol-to-formaldehyde molar ratio, catalyst type, and curing conditions.

| Property | Typical Value / Description | Significance in Application |

| Appearance | Dark reddish-brown liquid (uncured), dark solid (cured).[10] | The distinct color is a characteristic of the cured glue line in wood laminates. |

| Bonding Strength | Excellent adhesion to wood, rubber, and textiles.[7] Forms a strong, durable bond.[9] | Critical for structural applications like laminated beams, plywood, and tire cord adhesion.[7][10] |

| Water Resistance | Highly resistant to long-term water immersion.[10] | A key feature for marine and exterior-grade applications where moisture exposure is constant.[10] |

| Curing Conditions | Typically a two-part system (resin and hardener) that cures at room temperature.[7] | Allows for on-site application and bonding of large structures without the need for high-temperature kilns. |

| Chemical Resistance | Good resistance to acids and weathering.[7] | Ensures long-term durability in industrial or outdoor environments. |

| UV Resistance | High resistance to ultraviolet light.[10] | Superior to many other adhesives like epoxy for outdoor use where sun exposure is a factor.[10] |

| Gap-Filling | Poor. Requires close-fitting joints and high clamping pressure for optimal bonding.[10] | A key consideration in joint design and manufacturing; less forgiving than gap-filling adhesives like epoxy.[10] |

Synthesis and Application Protocols

The synthesis of RF resins can be adapted for various applications. Below is a representative laboratory-scale protocol for preparing a basic RF resin solution, followed by a workflow for its use as a wood adhesive.

Representative Synthesis of a Resorcinol-Formaldehyde Resin Solution

This protocol describes a two-stage acid-catalyzed reaction to create a stable, fusible resin solution.

Materials:

-

Resorcinol

-

Formaldehyde (37% aqueous solution)

-

Oxalic acid dihydrate (catalyst)

-

Sodium hydroxide (for neutralization)

-

Distilled water

Protocol:

-

Initial Reaction: In a reaction vessel equipped with a reflux condenser and stirrer, combine resorcinol and an initial portion of formaldehyde solution (e.g., a 1:0.25 molar ratio).

-

Catalysis: Begin heating and agitation. Once reflux begins, add oxalic acid dihydrate to lower the pH significantly (to <1).[12] This initiates the formation of hydroxymethyl resorcinols.

-

Staged Formaldehyde Addition: After a set period, add a second portion of formaldehyde to increase the resorcinol-to-formaldehyde ratio (e.g., to 1:0.6).[12] This is followed by the addition of dilution water to manage the exothermic reaction.

-

Final Formaldehyde Addition: Add the final portion of formaldehyde to achieve the target molar ratio (e.g., 1:0.85).[12]

-

Reflux and Maturation: Maintain the mixture at reflux for a specified time to allow the condensation reaction to advance and build molecular weight.

-

Neutralization: Cool the mixture and carefully add a concentrated sodium hydroxide solution to bring the pH to a neutral range (6.5-7.0).[12] This terminates the acid-catalyzed reaction and stabilizes the resin solution.

-

Final Product: The result is a clear, stable RF resin solution that can be stored before use.

Caption: General workflow for RF resin synthesis.

Application as a Two-Part Wood Adhesive

RF resins are commonly supplied as a two-part adhesive system.

Workflow:

-

Surface Preparation: Ensure wood surfaces are clean, dry, and free of oils or dust. The joints should be precisely machined for a close fit.[10]

-

Mixing: In a clean container, combine the liquid RF resin solution with the powdered hardener (often paraformaldehyde) according to the manufacturer's specified ratio. Mix thoroughly to a uniform consistency.

-

Application: Apply a thin, even layer of the mixed adhesive to one or both surfaces of the joint.

-

Assembly and Clamping: Assemble the joint immediately after application. Apply firm, uniform clamping pressure across the entire bond line. This is crucial to ensure a thin, strong glue line as RF adhesives are not gap-filling.[10]

-

Curing: Allow the assembly to cure for the recommended time at room temperature. Curing time will vary based on temperature and humidity. Do not disturb the joint during this period.

-

Cleanup: Uncured adhesive can be cleaned with water. Once cured, it is very difficult to remove.

Applications in Research and Industry

The unique properties of RF resins have led to their use in a wide range of fields beyond traditional wood gluing.

-

Structural Wood Products: The primary application remains in the manufacturing of high-strength, waterproof wood products like marine-grade plywood, laminated veneer lumber (LVL), and glued laminated timber (glulam) beams.[7][10]

-

Rubber and Tire Industry: RF resins are a critical component of RFL (Resorcinol-Formaldehyde-Latex) dips, which are used to promote adhesion between rubber and textile reinforcing cords (e.g., nylon, polyester, aramid) in tires and other rubber composites.[7][13]

-

Advanced Materials: RF resins serve as organic precursors for the synthesis of carbon materials. Through pyrolysis of a cured RF resin (often in the form of an aerogel or xerogel), highly porous carbon structures can be created for use in supercapacitors, battery electrodes, and catalysis.[14]

-

High-Performance Composites: Their thermal stability and adhesive properties make them suitable for use in certain composite materials and as binders for abrasive materials like grinding wheels.

Safety and Handling

Uncured RF resins and their components require careful handling.

-

Formaldehyde: Is a known carcinogen and sensitizer.[15] Work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Resorcinol: Can cause skin irritation.[7]

-

Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes.[16][17] Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[15][16][17]

Conclusion

Resorcinol-formaldehyde resins represent a mature yet enduring class of high-performance thermosetting polymers. Their synthesis, based on the polycondensation of resorcinol and formaldehyde, yields a highly cross-linked, robust material. This structure provides exceptional bonding strength and environmental resistance, particularly to water, making RF resins a cornerstone adhesive in the structural wood and tire manufacturing industries. While newer adhesives like epoxies offer greater versatility in some areas, the specific combination of room-temperature curing, durability, and UV resistance ensures that RF resins will remain a critical material for scientists and engineers in demanding applications.

References

- Google Patents. CN103087282A - Preparation method for resorcinol-formaldehyde resin.

- Google Patents.

-

Power-Plast. RESORCINOL FORMALDEHYDE RESINS. [Link]

-

PUREST CHEMICAL. 65754-26-9 | 2-Nitro-4-Trifluoromethyltoluene 98%. [Link]

-

ResearchGate. (PDF) On the Synthesis and Structure of Resorcinol-Formaldehyde Polymeric Networks – Precursors to 3D-Carbon Macroassemblies. [Link]

-

Wikipedia. Resorcinol glue. [Link]

-

chembroad. Phenol Resorcinol Formaldehyde: Properties and Applications. [Link]

-

chembroad. Phenol Resorcinol Formaldehyde Resin: Properties. [Link]

-

BARC. Synthesis of Resorcinol-Formaldehyde Polycondensate Resin (RFPR). [Link]

-

CAMEO. Resorcinol formaldehyde resin. [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Link]

-

American Chemistry Council. Benefits & Applications. [Link]

-

PubChem. Resorcinol-formaldehyde resin. [Link]

Sources

- 1. 65754-26-9 | MFCD00272402 | this compound [aaronchem.com]

- 2. China Customized 65754-26-9 | 2-Nitro-4-Trifluoromethyltoluene 98% Suppliers, Manufacturers - PUREST CHEMICAL [m.purestchem.com]

- 4. 65754-26-9|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis of Resorcinol-Formaldehyde Polycondensate Resin (RFPR) – Bhabha Atomic Research Centre ( BARC ) [barc.gov.in]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. RESORCINOL-FORMALDEHYDE RESIN | 24969-11-7 [amp.chemicalbook.com]

- 9. Phenol Resorcinol Formaldehyde: Properties and Applications [chembroad.com]

- 10. Resorcinol glue - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. US3133034A - Resorcinol-formaldehyde resins and adhesives made therefrom - Google Patents [patents.google.com]

- 13. RESORCINOL FORMALDEHYDE RESINS – Power-Plast [power-plast.com]

- 14. Page loading... [wap.guidechem.com]

- 15. fishersci.pt [fishersci.pt]

- 16. merckmillipore.com [merckmillipore.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Introduction

For the discerning researcher and professional in drug development, the strategic selection of molecular scaffolds and intermediates is paramount to the successful synthesis of novel chemical entities. 1-Methyl-2-nitro-4-(trifluoromethyl)benzene, a key aromatic compound, serves as a critical building block in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a methyl, a nitro, and a trifluoromethyl group, imparts distinct physicochemical properties and reactivity that are highly advantageous for the synthesis of complex target molecules.

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity and properties to detailed synthetic protocols, reactivity, and applications. The content herein is curated to provide not only procedural instructions but also the underlying scientific rationale, empowering researchers to leverage this versatile intermediate to its full potential.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.

IUPAC Name: this compound[1]

Synonyms: 2-Nitro-4-(trifluoromethyl)toluene

CAS Number: 65754-26-9[1]

Molecular Formula: C₈H₆F₃NO₂[1]

Molecular Weight: 205.13 g/mol [1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | Sigma-Aldrich |

| Appearance | Off-white | ChemBK[2] |

| Melting Point | Data not readily available | N/A |

| Boiling Point | 220.5 ± 35.0 °C (Predicted) | ChemBK[2] |

| Solubility | Slightly soluble in water | ChemBK[2] |

| Storage Temperature | 2-8°C, under inert gas | ChemBK[2] |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the electrophilic aromatic nitration of 1-methyl-4-(trifluoromethyl)benzene.[1] This reaction leverages the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity.

Reaction Mechanism and Regioselectivity

The nitration of 1-methyl-4-(trifluoromethyl)benzene is a classic example of electrophilic aromatic substitution. The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid.[3][4]

The regiochemical outcome of the reaction is dictated by the directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups. The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugative effects. Conversely, the trifluoromethyl group is a strongly deactivating, meta-director owing to its powerful electron-withdrawing inductive effect.

In the case of 1-methyl-4-(trifluoromethyl)benzene, the positions ortho to the activating methyl group are positions 2 and 6. The positions meta to the deactivating trifluoromethyl group are also positions 2 and 6. Therefore, the directing effects of both groups are synergistic, strongly favoring the substitution of the nitro group at the 2-position.

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 1-Methyl-4-(trifluoromethyl)benzene

This protocol is a representative procedure based on established methods for aromatic nitration.[3][5][6][7]

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.

Materials:

-

1-Methyl-4-(trifluoromethyl)benzene

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Deionized water

-

Diethyl ether or Dichloromethane

-

10% Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Beaker

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully add a calculated volume of concentrated nitric acid. Cool the dropping funnel in an ice bath. Slowly, and with continuous swirling, add an equimolar or slightly excess amount of concentrated sulfuric acid to the nitric acid. Allow the mixture to cool to 0-5 °C.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-4-(trifluoromethyl)benzene in a minimal amount of a suitable solvent, such as dichloromethane, or use it neat if it is a liquid at the reaction temperature. Cool the flask in an ice bath to 0 °C.

-

Addition of Nitrating Mixture: Slowly, add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 1-methyl-4-(trifluoromethyl)benzene. Maintain the reaction temperature between 0 and 10 °C throughout the addition. The addition should take approximately 30-60 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice in a beaker. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with deionized water, 10% sodium bicarbonate solution (caution: effervescence), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reactivity and Synthetic Utility

The true value of this compound lies in its potential for further chemical transformations, primarily through the reactivity of the nitro group.

Reduction of the Nitro Group

The most significant reaction of this compound is the reduction of the nitro group to an amine, yielding 2-amino-4-(trifluoromethyl)toluene. This transformation is a gateway to a vast array of subsequent chemical modifications.

Common Reducing Agents:

-

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and high-yielding.

-

Metal/Acid Reduction: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Diagram 2: Reduction of this compound

Caption: Key transformation to the corresponding aniline derivative.

Applications in Drug Discovery and Development

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[8] this compound, through its conversion to 2-amino-4-(trifluoromethyl)toluene, serves as a valuable precursor for the synthesis of pharmaceuticals and agrochemicals.[9]

While specific examples of blockbuster drugs derived directly from this intermediate are not prominently in the public domain, the resulting trifluoromethylated aniline scaffold is a common feature in numerous biologically active molecules. The amino group provides a reactive handle for the construction of amides, ureas, sulfonamides, and heterocyclic systems, which are prevalent in modern pharmaceuticals.

Spectroscopic Characterization

For unequivocal identification, a combination of spectroscopic techniques is employed. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl protons will be a singlet in the upfield region (δ 2.0-3.0 ppm). |

| ¹³C NMR | Aromatic carbons will resonate in the δ 120-150 ppm range. The methyl carbon will appear around δ 20-30 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| IR | Characteristic peaks for the nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), C-F stretching, and aromatic C-H stretching. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of 205.13 g/mol . |

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly adhered to when handling this compound and its precursors.

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Irritation: Causes skin, eye, and respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a strategically important intermediate for researchers and professionals in the chemical and pharmaceutical industries. Its synthesis is well-established, and its reactivity, particularly the reduction of the nitro group, opens up a wide range of possibilities for the creation of novel molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the laboratory and beyond.

References

- This compound. Smolecule. (2023-08-15).

- Supporting Inform

- Nitration of Toluene (Electrophilic Arom

- Nitration Of Toluene-Mechanism And Examples. Master Chemistry. (2023-01-12).

- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.

- MCQ-100: Nitration of trifluoro-toluene by Dr. Tanmoy Biswas (Phd) for NEET, IIT-JEE, BSMS, IIT-JAM. YouTube. (2023-11-30).

- The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. (2025-10-18).

- m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386. PubChem.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon

- Benzene, 1-methyl-2-nitro-: Human health tier II assessment. (2013-03-22).

- Dynamics and the Regiochemistry of Nitr

- 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. ChemBK. (2024-04-09).

- DNDMH-Mediated Direct Nitration of Aryl Alkenes. The Royal Society of Chemistry.

- Review of the Methods for Selective Nitration of Toluene. Łukasiewicz-IPO. (2023-06-30).

- SAFETY D

- Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry.

- Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC.

- 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405. PubChem.

- 4-(Trifluoromethyl)aniline. Chem-Impex.

- CAS No : 89976-12-5 | Product Name : 1-Methyl-4-nitro-2-(trifluoromethyl)benzene.

- This compound | CAS 65754-26-9. SCBT.

- 1-Methyl-4-nitro-2-(trifluoromethyl)benzene. Sigma-Aldrich.

- An Electrophilic Aromatic Substitution: The nitration of methyl benzo

- EAS Nitration Experiment & Recrystalliz

- 89976-12-5|1-Methyl-4-nitro-2-(trifluoromethyl)benzene. BLDpharm.

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo

- Experiment 5 - Nitration of Methyl Benzo

- Nitr

Sources

- 1. Buy this compound | 65754-26-9 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. cerritos.edu [cerritos.edu]

- 4. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. youtube.com [youtube.com]

- 7. webassign.net [webassign.net]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

spectroscopic data of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene

An In-depth Technical Guide: Spectroscopic Data of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 65754-26-9). As a substituted aromatic compound, it serves as a valuable building block in various fields of chemical synthesis, including pharmaceutical and materials science research.[1] Understanding its distinct spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just raw data but also an expert interpretation grounded in the molecule's structural and electronic properties. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and accuracy in the laboratory setting.

Molecular Structure and Electronic Profile

This compound is an aromatic ring system featuring three key substituents whose electronic effects are fundamental to interpreting its spectral data.

-

-CH₃ (Methyl): An ortho, para-directing group that is weakly electron-donating through an inductive effect.

-

-NO₂ (Nitro): A meta-directing group that is strongly electron-withdrawing through both inductive and resonance effects.

-

-CF₃ (Trifluoromethyl): A meta-directing group that is strongly electron-withdrawing, primarily through a powerful inductive effect.

The interplay of these groups—the ortho-para donating methyl group positioned between two powerful meta-directing withdrawing groups—creates a unique electronic environment that profoundly influences the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 65754-26-9 | [1][2] |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |

| Molecular Weight | 205.13 g/mol | [1] |

| IUPAC Name | this compound |[1] |

Caption: Molecular structure with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of this molecule. The chemical shifts and coupling constants of the protons and carbons provide a definitive structural fingerprint.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons and the methyl group. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups shifts the aromatic protons significantly downfield.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

|---|---|---|---|---|

| H-6 | ~8.10 | d | ~8.2 | Ortho to the strongly deshielding -NO₂ group and meta to the -CF₃ group. |

| H-5 | ~7.85 | dd | ~8.2, ~1.5 | Ortho to the -CF₃ group and meta to the -NO₂ group. Coupled to both H-6 and H-3. |

| H-3 | ~7.65 | d | ~1.5 | Meta to both -NO₂ and -CF₃ groups. Shows only a small meta-coupling to H-5. |

| -CH₃ | ~2.60 | s | - | Methyl group protons are deshielded by the adjacent nitro group. Appears as a singlet as there are no adjacent protons. |

Note: The exact chemical shifts are based on typical values for similarly substituted nitroaromatic compounds and may vary slightly based on experimental conditions.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire the spectrum at a probe temperature of 25 °C.

-

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference the TMS peak to 0.00 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns.

¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton and the electronic environment of each carbon atom.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled) | Rationale for Assignment |

|---|---|---|---|

| C-2 | ~148 | s | Carbon bearing the -NO₂ group, highly deshielded. |

| C-1 | ~135 | s | Quaternary carbon attached to the -CH₃ group. |

| C-4 | ~132 | q (J ≈ 33 Hz) | Quaternary carbon attached to the -CF₃ group, shows strong coupling to fluorine.[3] |

| C-6 | ~133 | s | Aromatic CH, deshielded by ortho -NO₂ group. |

| C-5 | ~126 | q (J ≈ 4 Hz) | Aromatic CH, ortho to -CF₃ group, shows weak coupling to fluorine. |

| C-3 | ~124 | s | Aromatic CH, least affected by the withdrawing groups. |

| -CF₃ | ~123 | q (J ≈ 272 Hz) | Trifluoromethyl carbon, exhibits a very large C-F coupling constant.[3] |

| -CH₃ | ~17 | s | Methyl carbon, appears in the typical aliphatic region. |

Note: Chemical shifts are predicted based on additivity rules and data from analogous compounds such as 1-nitro-4-(trifluoromethyl)benzene.[3] The influence of substituents on the chemical shifts of aromatic carbons is a well-established phenomenon.[4][5]

Workflow for NMR Analysis

Caption: Standard workflow for NMR data acquisition and structural elucidation.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the molecule. The spectrum is dominated by strong absorptions from the nitro and trifluoromethyl groups.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch[1] |

| 2980 - 2900 | Weak | Methyl C-H Stretch |

| 1530 - 1550 | Strong | -NO₂ Asymmetric Stretch |

| 1345 - 1365 | Strong | -NO₂ Symmetric Stretch |

| 1300 - 1100 | Very Strong, Multiple Bands | C-F Stretches of -CF₃ group |

| ~830 | Medium-Strong | C-H Out-of-plane bend (Aromatic) |

The most diagnostic peaks are the two strong bands for the nitro group and the very intense, complex absorption region for the C-F bonds, which are characteristic of trifluoromethylated aromatic compounds.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg of solid or a single drop of liquid) of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial information about the molecule's stability and fragmentation pathways, further confirming its identity.

Fragmentation Analysis

The molecular ion peak is expected at an m/z corresponding to the molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions and neutrals, with cleavages related to the nitro group being particularly prominent.

Table 5: Expected EI-MS Fragmentation Data

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 205 | [C₈H₆F₃NO₂]⁺˙ | Molecular Ion [M]⁺˙ [1] |

| 189 | [M - O]⁺˙ | Loss of an oxygen atom from the nitro group |

| 175 | [M - NO]⁺ | Loss of nitric oxide from the nitro group |

| 159 | [M - NO₂]⁺ | Loss of the nitro group |

| 136 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |

Proposed Fragmentation Pathway

Caption: Primary fragmentation pathways for this compound under EI conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source. A standard non-polar capillary column (e.g., DB-5ms) is appropriate.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.

-

-

MS Method:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Integrated Analysis for Structural Verification

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build an irrefutable case for the compound's structure.

Caption: Integrated evidence from NMR, IR, and MS confirms the molecular structure.

This integrated approach provides a self-validating system. The molecular weight from MS confirms the elemental composition. The IR data confirms the presence of the key functional groups. Finally, the NMR data precisely maps out the connectivity of the atoms, leaving no ambiguity as to the identity of this compound.

References

-

Supporting Information for a relevant chemical synthesis publication. (n.d.). This document provides NMR data for structurally similar compounds. Available at: [Link]

-

Saravanan, S., et al. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline.... Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Data for related compounds such as Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Available at: [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

Sources

- 1. Buy this compound | 65754-26-9 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the spectrum, predicted spectral parameters, a detailed experimental protocol for data acquisition, and an analysis of the expected spectral features.

Introduction

This compound is a substituted aromatic compound of interest in synthetic chemistry. The strategic placement of a methyl group, a nitro group, and a trifluoromethyl group on the benzene ring creates a unique electronic environment, making it a valuable building block for the synthesis of more complex molecules. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is an indispensable tool for this purpose. This guide will walk you through the complete process of understanding and obtaining the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The molecule has three aromatic protons and a methyl group, each with a distinct chemical shift and coupling pattern due to the influence of the various substituents.

Theoretical Basis for Chemical Shifts and Coupling Constants

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the methyl (-CH₃) group, shield adjacent protons, shifting their signals to a lower chemical shift (upfield).

Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), arises from the interaction of the magnetic moments of non-equivalent neighboring protons. The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz). The multiplicity of a signal is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The magnitude of J is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. For aromatic systems, coupling is observed between ortho (³J, ~7-10 Hz), meta (⁴J, ~2-3 Hz), and para (⁵J, ~0-1 Hz) protons.

Predicted Spectral Data

Based on the analysis of substituent effects and data from analogous compounds, the following ¹H NMR spectral parameters are predicted for this compound in a standard deuterated solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.1 | d | ~2.0 (⁴J) |

| H-5 | ~7.8 | dd | ~8.5 (³J), ~2.0 (⁴J) |

| H-6 | ~7.6 | d | ~8.5 (³J) |

| -CH₃ | ~2.6 | s | - |

Justification of Predictions:

-

H-3: This proton is situated between two strong electron-withdrawing groups (-NO₂ and -CF₃ in a pseudo-ortho/para arrangement relative to each other's influence on this position), leading to significant deshielding and the most downfield chemical shift among the aromatic protons. It is expected to appear as a doublet due to meta-coupling with H-5.

-

H-5: This proton is ortho to the -CF₃ group and meta to the -NO₂ and -CH₃ groups. It will be deshielded by the -CF₃ and -NO₂ groups. It is expected to be a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3.

-

H-6: This proton is ortho to the methyl group and meta to the -NO₂ group. The electron-donating nature of the methyl group will provide some shielding relative to the other aromatic protons. It is expected to appear as a doublet due to ortho-coupling with H-5.

-

-CH₃: The methyl group protons are not adjacent to any other protons, so they will appear as a singlet. The presence of the ortho-nitro group will cause a downfield shift compared to toluene (δ ~2.3 ppm).

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound, which is a solid at room temperature.

Materials and Equipment

-

This compound (solid)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

High-quality 5 mm NMR tubes

-

Vortex mixer

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently vortex the vial until the solid is completely dissolved. The solution should be clear and free of any particulate matter.

-

Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.

-

Place the spinner containing the sample tube into the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters for a 400 MHz spectrometer include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (can be adjusted based on sample concentration)

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Visualizing the Molecular Structure and Proton Relationships

The following diagram, generated using Graphviz, illustrates the structure of this compound and the key through-bond coupling interactions between the aromatic protons.

Caption: Molecular structure and key ¹H-¹H coupling interactions.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and interpretable fingerprint of its molecular structure. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The predicted spectral data in this guide serves as a valuable reference for the analysis of experimentally obtained spectra.

References

- Günther, H. (2013).

- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

13C NMR of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Abstract

Molecular Structure and Theoretical Framework

The structural elucidation of an organic molecule is paramount to understanding its reactivity and potential applications. For this compound (CAS No. 65754-26-9), ¹³C NMR spectroscopy is an indispensable tool. The molecule's structure, featuring a benzene ring with three distinct substituents, gives rise to a unique and predictable ¹³C NMR spectrum. All eight carbon atoms are chemically non-equivalent and are expected to produce eight distinct signals.

The chemical shift (δ) of each carbon nucleus is highly sensitive to its local electronic environment, which is modulated by the inductive and resonance effects of the attached functional groups.

-

Methyl Group (-CH₃): This is a weakly electron-donating group (EDG) through induction and hyperconjugation. It tends to increase electron density at the ortho and para positions, causing a shielding effect (upfield shift).

-

Nitro Group (-NO₂): A potent electron-withdrawing group (EWG) that operates through strong inductive (-I) and resonance (-M) effects. It significantly decreases electron density at the ortho and para carbons, leading to a strong deshielding (downfield shift).[1]

-

Trifluoromethyl Group (-CF₃): This group is a powerful EWG, primarily due to the intense inductive effect of the three highly electronegative fluorine atoms. It does not participate in resonance but strongly deshields the attached and nearby carbons.[2]

The interplay of these competing effects dictates the final chemical shift of each aromatic carbon.

Predicted ¹³C NMR Chemical Shift Assignments

The prediction of chemical shifts can be approached by starting with the baseline chemical shift of benzene (δ ≈ 128.5 ppm) and applying additive substituent chemical shift (SCS) parameters. However, for a polysubstituted ring with significant electronic push-pull, a qualitative analysis based on data from simpler, related molecules provides field-proven insights.

We will analyze the spectrum of toluene, nitrobenzene, and (trifluoromethyl)benzene as foundational models.[1][3][4][5][6]

-

Toluene: C-ipso (~138 ppm), C-ortho (~129 ppm), C-meta (~128 ppm), C-para (~125 ppm), -CH₃ (~21 ppm).[4][5][6]

-

Nitrobenzene: C-ipso (~148 ppm), C-ortho (~123 ppm), C-meta (~129 ppm), C-para (~134 ppm).[1][3]

-

(Trifluoromethyl)benzene: C-ipso (~131 ppm, q), C-ortho (~125 ppm, q), C-meta (~129 ppm, q), C-para (~126 ppm, q), -CF₃ (~124 ppm, q).[7][8]

Based on these, a detailed prediction for each carbon of this compound is presented below. A key feature will be the presence of C-F coupling, which splits signals for the -CF₃ group and the aromatic carbons into quartets (q).[9]

Predicted Chemical Shifts and Rationale

| Carbon Atom | Predicted δ (ppm) | Multiplicity | Rationale for Chemical Shift and Multiplicity |

| C1 (-CH₃) | ~139 - 142 | Quartet (⁴JCF) | Attached to the -CH₃ group. Deshielded by the ortho -NO₂ group's inductive effect. Experiences a minor meta effect from -CF₃. A small four-bond coupling to fluorine is expected. |

| C2 (-NO₂) | ~149 - 152 | Singlet | Attached to the strongly deshielding -NO₂ group. Further deshielded by the meta -CF₃ group. This is predicted to be the most downfield aromatic carbon. |

| C3 | ~122 - 125 | Quartet (³JCF) | This CH carbon is ortho to the powerful -NO₂ EWG, causing significant deshielding. It is also para to the -CF₃ group. A three-bond coupling to fluorine is expected. |

| C4 (-CF₃) | ~132 - 135 | Quartet (¹JCF ≈ 35 Hz) | This quaternary carbon is directly attached to the -CF₃ group and is significantly deshielded. It is also para to the -CH₃ group. The signal will be a quartet due to two-bond C-F coupling.[7] |

| C5 | ~126 - 129 | Quartet (²JCF) | This CH carbon is ortho to the -CF₃ group and meta to the -NO₂ group, both contributing to a downfield shift. A strong two-bond coupling to fluorine is expected. |

| C6 | ~132 - 135 | Singlet | This CH carbon is ortho to the donating -CH₃ group but meta to the withdrawing -NO₂ and -CF₃ groups. The combined withdrawing effects will dominate, shifting it downfield. |

| C7 (-CH₃) | ~19 - 22 | Singlet | The methyl carbon chemical shift is not heavily influenced by the other ring substituents. Expected to be in the typical range for a methyl group on an aromatic ring. |

| C8 (-CF₃) | ~123 - 126 | Quartet (¹JCF ≈ 272 Hz) | The trifluoromethyl carbon itself. It appears as a distinct quartet with a very large one-bond C-F coupling constant, a characteristic signature.[9][10] |

Visualized Structure and Assignments

The logical relationship between the molecular structure and the predicted spectral features is best understood visually.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for Spectrum Acquisition and Validation

Adherence to a standardized and robust protocol is critical for obtaining high-quality, reproducible ¹³C NMR data. The following protocol is a self-validating system designed for accuracy.

Sample Preparation

-

Mass Measurement: Accurately weigh 25-50 mg of this compound. For optimal signal-to-noise, a higher concentration is recommended due to the low natural abundance of ¹³C and the signal splitting from C-F coupling.[11]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice, with its residual solvent peak appearing at δ ≈ 77.16 ppm, which serves as a convenient chemical shift reference.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Dissolution & Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition

This protocol assumes a standard 400 MHz (or higher) NMR spectrometer.[12][13][14]

-

Instrument Booking & Login: Reserve instrument time and log in to the spectrometer software (e.g., TopSpin).

-

Sample Insertion: Insert the NMR tube into a spinner, adjust it to the correct depth using the depth gauge, and place it into the magnet.

-

Locking and Shimming: Load standard shim settings. Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.

-

Standard ¹³C{¹H} Experiment (Proton Decoupled):

-

Load Experiment: Load a standard carbon experiment with proton decoupling (e.g., zgpg30).

-

Set Parameters:

-

Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals are captured.

-

Number of Scans (NS): Start with a minimum of 1024 scans. Increase as needed to achieve a good signal-to-noise ratio, especially for the quaternary and CF₃ carbons.

-

Relaxation Delay (D1): Set to 2.0 seconds. Quaternary carbons can have long relaxation times, and an adequate delay is crucial for their detection.

-

-

Acquisition: Start the acquisition by typing zg.

-

Data Processing

-

Fourier Transform: Once the acquisition is complete, apply an exponential multiplication (line broadening, LB ≈ 1-2 Hz) and perform a Fourier transform (efp).

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

-

Referencing: Calibrate the spectrum by setting the CDCl₃ peak to δ 77.16 ppm or the TMS peak to δ 0.00 ppm.

-

Peak Picking: Identify and label all peaks.

Structural Validation with DEPT Spectroscopy

To unequivocally confirm the assignments of CH, CH₂, and CH₃ groups, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential.[15][16][17][18]

-

DEPT-90 Experiment:

-

Purpose: This experiment shows signals only for CH (methine) carbons.

-

Procedure: Run a standard DEPT-90 pulse program.

-

Expected Result: Positive peaks for C3, C5, and C6. All other signals (quaternary and methyl) will be absent.

-

-

DEPT-135 Experiment:

-

Purpose: Differentiates between CH/CH₃ and CH₂ carbons.

-

Procedure: Run a standard DEPT-135 pulse program.

-

Expected Result:

-

Positive Peaks: CH (C3, C5, C6) and CH₃ (C7) carbons.

-

Negative Peaks: CH₂ carbons (none in this molecule).

-

Absent Peaks: Quaternary carbons (C1, C2, C4, C8).

-

-

By combining the results of the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, each carbon can be unambiguously assigned, thus validating the molecular structure.

References

-

13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]

-

6.4: DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. [Link]

-

DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

-

13.12 DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax. [Link]

-

Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link]

-

Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024, April 4). JoVE. [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034168). Human Metabolome Database. [Link]

-

6.8: ¹³C NMR Spectroscopy. (2021, December 15). Chemistry LibreTexts. [Link]

-

Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Halides with an Electrophilic Trifluoromethylating Reagent. (2012). [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. [Link]

-

Stepbystep procedure for NMR data acquisition. University of Maryland, Baltimore County. [Link]

-

1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... (2020). ResearchGate. [Link]

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (2014). ResearchGate. [Link]

-

Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent. (2011). [Link]

-

Liu, Y., & Britton, R. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. Organic Letters, 17(2), 286-289. [Link]

-

13C | toluene-d8 | NMR Chemical Shifts. NMRS.io. [Link]

-

Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Scribd. [Link]

-

Carcenac, Y., Tordeux, M., Wakselman, C., & Diter, P. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-23. [Link]

-

In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. (2015, January 15). ResearchGate. [Link]

-

13-C NMR Protocol for beginners AV-400. University of California, Irvine. [Link]

-

13C NMR. EPFL. [Link]

-

Supporting Information for Effect of chiral N-substituents with methyl and trifluoromethyl groups on the catalytic performance of mono- and bifunctional thioureas in the asymmetric Michael addition. The Royal Society of Chemistry. [Link]

-

CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023, October 21). Rose-Hulman Scholar. [Link]

-

Schaefer, T., Sebastian, R., & Penner, G. H. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in the 4-fluoro and 4-iodo derivatives of trifluoromethoxybenzene. Canadian Journal of Chemistry, 69(6), 1047-1052. [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

-

CASPRE - 13C NMR Predictor. [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. [Link]

-

NMR Predictor. Chemaxon Docs. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]